1-CYCLOHEXYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE
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Overview
Description
1-CYCLOHEXYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C12H24N2.2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected and cyclized to form the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylpiperidin-3-one, while reduction can produce cyclohexylpiperidin-3-amine .
Scientific Research Applications
1-CYCLOHEXYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the modulation of biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexylpiperidin-4-amine;dihydrochloride
- 1-Cyclohexylpiperidin-3-amine
Uniqueness
1-CYCLOHEXYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific research and industrial applications .
Biological Activity
1-Cyclohexylpiperidin-3-amine dihydrochloride is a chemical compound with potential applications in pharmacology, particularly in the study of its biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2361634-01-5
- Molecular Formula : C12H20Cl2N2
Pharmacological Profile
This compound has been studied for its interactions with various neurotransmitter systems, particularly its effects on dopamine and serotonin receptors.
The compound acts primarily as a ligand for dopamine receptors and has shown inhibitory activity on dopamine uptake. This interaction suggests potential implications for the treatment of disorders related to dopamine dysregulation, such as schizophrenia and addiction.
Biological Assays
In vitro assays have demonstrated that this compound can effectively displace radiolabeled ligands from dopamine transporters. The compound's IC50 values indicate its potency compared to other known inhibitors.
Compound | IC50 (nM) | Effect |
---|---|---|
This compound | 150 | Dopamine uptake inhibition |
Cocaine | 200 | Dopamine uptake inhibition |
BTCP | 50 | Dopamine uptake inhibition |
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in neuropharmacology:
- Dopaminergic Activity : A study evaluated the compound's ability to inhibit [3H]DA uptake in rat striatal homogenates, finding it to be a potent inhibitor with a comparable profile to established drugs like cocaine and BTCP .
- Behavioral Studies : In animal models, administration of this compound resulted in altered locomotor activity, indicative of its dopaminergic effects. These findings suggest its potential use in modeling psychostimulant effects .
- Binding Affinity : The compound exhibits significant binding affinity for sigma receptors, which may contribute to its overall pharmacological profile. This aspect warrants further investigation into its role in modulating neurotransmitter systems beyond dopamine .
Properties
IUPAC Name |
1-cyclohexylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11;;/h10-11H,1-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARLBZYYSWAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.